molecular formula C20H19N5S2 B4003432 4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine

4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine

Cat. No.: B4003432
M. Wt: 393.5 g/mol
InChI Key: VTKORLLOLIZBBH-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure with three nitrogen atoms. These compounds have been extensively studied due to their diverse pharmacological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed, including chemical and enzymatic methods. Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The exact structure can vary depending on the specific substituents attached to the ring .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions, largely depending on their specific structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely, depending on their specific structure. For example, the compound “4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-” has a molecular weight of 264.32 g/mol .

Scientific Research Applications

Antitumor Activity

The synthesis and structural analysis of a compound closely related to the one of interest, which exhibited significant antitumor activity, underline the potential of 1,2,4-triazole and thiazol-2-amine derivatives in cancer research. A study detailing the synthesis, crystal structure, and antitumor activity of a compound analogous to the one specified demonstrated good antitumor activity against the Hela cell line, suggesting the therapeutic potential of these compounds in oncology (Ye Jiao et al., 2015).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives has shown promising antimicrobial properties. For instance, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed compounds that possess good or moderate activities against test microorganisms (H. Bektaş et al., 2010). This suggests a potential application in developing new antimicrobial agents.

Insecticidal Activity

Compounds related to the one have also been explored for their insecticidal activities. A study on the synthesis and insecticidal activity of tetrazole-linked triazole derivatives highlighted several compounds with significant activity against Plodia interpunctella, a pest affecting stored products (S. Maddila et al., 2015).

Catalytic Efficiency

Research into the catalytic applications of derivatives of 1,2,4-triazole and thiazol-2-amine has also been reported. A study on ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands, which include 1,2,4-triazole as a core structure, showed efficient catalysis for C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions (S. N. Donthireddy et al., 2020).

Material Science Applications

Furthermore, the synthesis and study of some transition metal complexes with Mannich base derived from 2-hydroxy-1,3,4-triazole-5-thione showcase the relevance of these derivatives in materials science, potentially paving the way for new materials with novel properties (Taghrid M. Al-Deen et al., 2008).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely, depending on their specific structure and the biological target they interact with. Some derivatives have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .

Future Directions

Future research on 1,2,4-triazole derivatives is likely to focus on the development of new synthetic methods, the discovery of new biological activities, and the design and development of more selective and potent molecules .

Properties

IUPAC Name

4-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5S2/c21-19-22-17(13-26-19)14-27-20-24-23-18(11-15-7-3-1-4-8-15)25(20)12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKORLLOLIZBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2CC3=CC=CC=C3)SCC4=CSC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine
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4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine
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4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine
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4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine
Reactant of Route 5
4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine
Reactant of Route 6
4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine

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